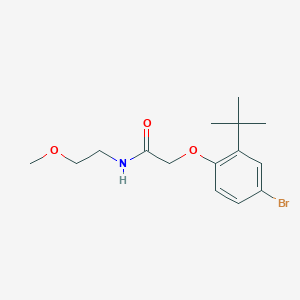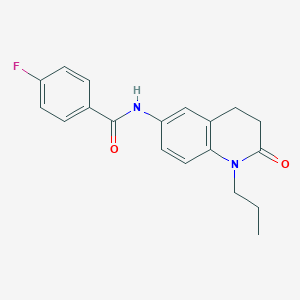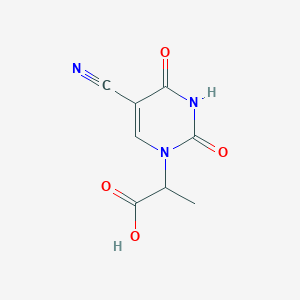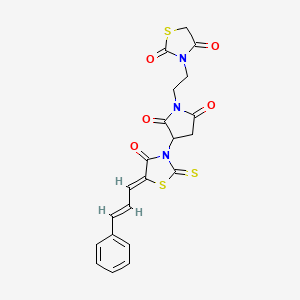
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound primarily studied for its potential applications in various scientific fields. This compound is characterized by its unique structure, featuring a cyclopropanecarbonyl group, a tetrahydroisoquinoline core, and a methoxybenzenesulfonamide moiety. Its diverse functional groups contribute to its reactivity and potential versatility in synthetic chemistry, biology, and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide can be achieved through a multi-step process:
Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropanecarbonyl chloride reacts with a suitable nucleophile, such as an amine, to form the cyclopropanecarbonyl intermediate.
Synthesis of Tetrahydroisoquinoline Core: : A Fischer indole synthesis can be employed to construct the tetrahydroisoquinoline ring system, followed by functional group modifications to introduce the desired substituents.
Coupling Reactions: : The cyclopropanecarbonyl intermediate is then coupled with the tetrahydroisoquinoline core under appropriate conditions, such as using a base in an inert atmosphere.
Sulfonamide Formation: : The final step involves the sulfonation of the coupled product with a sulfonyl chloride reagent to introduce the methoxybenzenesulfonamide moiety.
Industrial Production Methods: Industrial-scale production of this compound would involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automation techniques may be employed to ensure consistent product quality and to minimize reaction times and waste.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The methoxybenzenesulfonamide moiety can undergo oxidative cleavage under strong oxidizing conditions to form carboxylic acids and other oxidized products.
Reduction: : The cyclopropanecarbonyl group and tetrahydroisoquinoline core can be reduced using hydrogenation or other reduction techniques, leading to different structural variants.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst or lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products Formed: Depending on the reaction type and conditions, major products can include:
Carboxylic acids (from oxidation)
Reduced hydrocarbons (from reduction)
Varied substituents on the benzene ring (from substitution)
Applications De Recherche Scientifique
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide has shown promising potential in various research fields:
Chemistry: : Its diverse functional groups allow for the study of complex reaction mechanisms and synthesis of novel compounds.
Biology: : It can be used to investigate the roles of specific structural motifs in biological systems.
Medicine: : Preliminary studies suggest it may have bioactive properties, making it a candidate for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of this compound can vary depending on the biological or chemical context:
Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity and leading to observable biological effects.
Pathways Involved: : The compound could influence signal transduction pathways, potentially altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzenesulfonamide: : Lacks the methoxy group, resulting in different reactivity and biological properties.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide: : Contains a chlorine substituent instead of methoxy, which can significantly alter its chemical behavior.
N-(2-(cyclobutanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide: : Features a cyclobutane ring, introducing additional strain and reactivity.
Highlighting Its Uniqueness: : The presence of the methoxy group in N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide significantly influences its electronic properties, making it distinct in terms of reactivity and potential applications. This functional group can also impact the compound's interactions with biological molecules, potentially leading to unique biological activities.
Propriétés
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-6-8-19(9-7-18)27(24,25)21-17-5-4-14-10-11-22(13-16(14)12-17)20(23)15-2-3-15/h4-9,12,15,21H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZIPZXUKXWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)


![N'-benzyl-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2493452.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

